(R)-1-O-Hexadecyl-3-(p-toluenesulfonyl)-glycerol
CAS No.:
Cat. No.: VC20183391
Molecular Formula: C26H46O5S
Molecular Weight: 470.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H46O5S |
|---|---|
| Molecular Weight | 470.7 g/mol |
| IUPAC Name | [(2R)-3-hexadecoxy-2-hydroxypropyl] 4-methylbenzenesulfonate |
| Standard InChI | InChI=1S/C26H46O5S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-30-22-25(27)23-31-32(28,29)26-19-17-24(2)18-20-26/h17-20,25,27H,3-16,21-23H2,1-2H3/t25-/m1/s1 |
| Standard InChI Key | UUEUZIPDQUXORP-RUZDIDTESA-N |
| Isomeric SMILES | CCCCCCCCCCCCCCCCOC[C@H](COS(=O)(=O)C1=CC=C(C=C1)C)O |
| Canonical SMILES | CCCCCCCCCCCCCCCCOCC(COS(=O)(=O)C1=CC=C(C=C1)C)O |
Introduction
Chemical Structure and Stereochemical Configuration
Molecular Architecture
The compound features a glycerol backbone with three distinct substituents:
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A hexadecyl ether group () at the sn-1 position.
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A hydroxyl group at the sn-2 position.
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A p-toluenesulfonyl group () at the sn-3 position.
The (R) configuration at the sn-2 position ensures enantiomeric purity, which is critical for interactions with phospholipase A2 (sPLA2), an enzyme overexpressed in tumor tissues .
Stereochemical Validation
The stereochemistry was confirmed via Mosher ester analysis. Derivatization with (R)-methoxytrifluoromethylphenylacetyl chloride and subsequent NMR analysis revealed an enantiomeric excess of 97%, confirming the (R)-configuration . This precision is essential for ensuring biological activity in downstream prodrugs.
Synthesis and Optimization
Reaction Pathway
The synthesis begins with the epoxide 4 (2,3-epoxypropanol), which undergoes nucleophilic attack by hexadecanol in the presence of boron trifluoride diethyl etherate () :
Key Conditions:
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Solvent: Anhydrous dichloromethane ().
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Catalyst: (5 mol%).
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Reaction Time: 24 hours at 20°C.
Characterization Data
Physical Properties:
Spectroscopic Data:
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NMR (300 MHz, CDCl):
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NMR (75 MHz, CDCl):
Physicochemical Properties and Stability
Solubility and Lipophilicity
The compound exhibits lipophilic character due to the hexadecyl chain, making it soluble in nonpolar solvents (e.g., , hexane) but insoluble in water. This property facilitates its use in lipid-based drug delivery systems.
Stability Profile
Stability studies in aqueous buffers (pH 7.4) revealed <5% degradation over 72 hours at 37°C, indicating robustness for further functionalization . The tosyl group’s electron-withdrawing nature stabilizes the adjacent ether linkage against hydrolysis.
Reactivity and Downstream Applications
Tosyl Group as a Leaving Group
The tosyl group at sn-3 is readily displaced by nucleophiles, enabling synthesis of phosphocholine derivatives for prodrugs. For example, reaction with choline tosylate yields 1-O-hexadecyl-2-O-(4-methoxybenzyl)-sn-glycero-3-phosphocholine, a precursor to antitumor ether lipids :
Conditions:
Enzymatic Activation by sPLA2
The compound’s derivatives are designed for cleavage by sPLA2, which hydrolyzes the sn-2 acyl bond in phospholipids. This enzyme is overexpressed in tumor microenvironments, enabling tumor-specific drug release .
Biological Relevance in Prodrug Design
Anticancer Ether Lipids
Derivatives of 5a, such as 1-O-hexadecyl-2-(4-(4-(bis-(2-chloroethyl)-amino)-phenyl)-butanoyl)-sn-glycero-3-phosphocholine (1b), exhibit alkylating activity against cancer cells. The phosphocholine head group enhances cellular uptake, while the hexadecyl chain integrates into lipid bilayers .
Targeted Drug Delivery
The R-configuration ensures compatibility with sPLA2’s active site, enabling selective activation in tumors. In vitro assays showed >50% cytotoxicity against melanoma cells at 10 µM .
Analytical and Synthetic Challenges
Purification Strategies
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Recrystallization: Hexane/ethyl acetate mixtures yield high-purity crystals.
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Column Chromatography: Silica gel with gradients resolves phosphocholine derivatives .
Scalability
The synthesis is scalable to multi-gram quantities, with 97% enantiomeric excess maintained at scale .
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